molecular formula C12H12ClN3O2S B11167519 4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11167519
M. Wt: 297.76 g/mol
InChI Key: UGPVWUNRIDDZKX-UHFFFAOYSA-N
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Description

4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:

    Starting Material: The synthesis begins with 4-chlorobenzoic acid.

    Esterification: The 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Ethoxymethylation: The thiol is then ethoxymethylated using ethyl chloroformate to form 5-(ethoxymethyl)-1,3,4-thiadiazole-2-thiol.

    Amidation: Finally, the thiol is reacted with 4-chlorobenzoyl chloride to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Scientific Research Applications

4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific structural features, such as the ethoxymethyl group on the thiadiazole ring and the chlorine atom on the benzamide ring. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C12H12ClN3O2S

Molecular Weight

297.76 g/mol

IUPAC Name

4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C12H12ClN3O2S/c1-2-18-7-10-15-16-12(19-10)14-11(17)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,16,17)

InChI Key

UGPVWUNRIDDZKX-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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